7-bromo-4-fluoro-3-methyl-1H-indole
Overview
Description
7-bromo-4-fluoro-3-methyl-1H-indole is a chemical compound with the molecular formula C9H7BrFN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a fluorine atom (F), and a methyl group (CH3) attached to an indole ring . The exact positions of these substituents on the indole ring can be deduced from the name of the compound.Scientific Research Applications
Absorption and Fluorescence Properties
The absorption and fluorescence spectra of indole derivatives, including those with substitutions like bromo, fluoro, and methyl groups, have been studied for their potential applications. The fluorescent properties of these derivatives, such as shifts in emission spectra and quantum yields, are significant for understanding their behavior in various environments and applications in photophysical studies (Carić et al., 2004).
Photophysical Studies and Fluorescent Probes
New indole derivatives synthesized from β-brominated dehydroamino acids demonstrate high fluorescence quantum yields. These properties make them suitable candidates for fluorescent probes, particularly in the detection of fluoride ions, indicating their application in analytical and environmental chemistry (Pereira et al., 2010).
Antitumor Activities
Synthesized indole derivatives, starting from 5-bromo-1H-indole, have shown potential antitumor activities. These compounds, such as 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, exhibited inhibitory activity against various cancer cell lines, suggesting their potential use in cancer therapy (Fan Houxing, 2009).
Synthetic Entries for Functionalized Indole Derivatives
Research into the practical synthesis of functionalized 6-fluoro-7-substituted indole derivatives has implications in medicinal chemistry and drug development. These synthetic pathways are essential for the preparation of complex molecules with potential therapeutic applications (McKittrick et al., 1990).
Interaction with HIV-1
Indole derivatives have been studied for their potential to interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. This research highlights the role of such compounds in the development of new HIV treatments (Wang et al., 2003).
Antimicrobial and Antiinflammatory Activities
Heterocycles derived from bromoindole carbohydrazides, including fluoro derivatives, have shown antimicrobial, antiinflammatory, and antiproliferative activities. These findings suggest their potential use in the development of new drugs for treating infections and inflammatory conditions (Narayana et al., 2009).
Catalytic Activity in Synthesis
Nickel ferrite nanoparticles have been used to catalyze the synthesis of indole derivatives, demonstrating the potential of these compounds in various synthetic applications, including in the development of pharmaceuticals (Rao et al., 2019).
Future Directions
The future directions for research on 7-bromo-4-fluoro-3-methyl-1H-indole and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and biological activities . Given the importance of indole derivatives in natural products and drugs, there is significant interest in the development of novel methods of synthesis and the investigation of their potential therapeutic applications .
Properties
IUPAC Name |
7-bromo-4-fluoro-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-6(10)2-3-7(11)8(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNDKIGQTZSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=CC(=C12)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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